molecular formula C64H107ClN16O44S3 B1449377 Streptocyclin CAS No. 8069-81-6

Streptocyclin

Cat. No. B1449377
CAS RN: 8069-81-6
M. Wt: 1936.3 g/mol
InChI Key: JHMGIEQMCLPPPH-OWWKMAFPSA-N
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Description

Streptocyclin is an antibiotic produced by the bacterium Streptomyces griseus. It is a broad-spectrum antibiotic that is effective against Gram-positive and Gram-negative bacteria. Streptocyclin is used in laboratory experiments to study the mechanism of action of antibiotics, as well as the biochemical and physiological effects of antibiotics on bacteria.

Scientific Research Applications

Diabetic Model Creation

Streptozotocin (STZ) is extensively utilized to create diabetic models in various animal species, mimicking human diabetes. These models serve crucial roles in studying the pathogenesis of diabetes and in the preclinical evaluation of new antidiabetic therapies. However, the use of STZ is not without challenges. Researchers face difficulties related to the physiochemical characteristics and associated toxicities of STZ. Uniformity, reproducibility, and minimizing animal lethality are major concerns in STZ-induced diabetes models. The method of STZ preparation, dosage, administration route, and the target blood glucose level are factors requiring meticulous planning to optimize the model's effectiveness (Goyal et al., 2016).

Genotoxicity

STZ is recognized for its broad-spectrum antibiotic activity and antineoplastic properties. It is a potent alkylating agent that directly methylates DNA, resulting in extensive genotoxic effects. These effects include DNA strand breaks, the formation of DNA adducts, chromosomal aberrations, and induction of cell death. The genotoxicity of STZ is a critical area of study due to its use as an antineoplastic agent (Bolzán & Bianchi, 2002).

Mechanisms of Action and Direct Impact

The direct impact of STZ on cardiac function has been investigated, revealing that STZ can cause cardiac contractile dysfunction via an oxidative stress and p38 MAP kinase-dependent mechanism. This discovery calls for caution when using STZ-induced diabetic models to study diabetic complications, as STZ itself may contribute to the observed effects (Wold & Ren, 2004).

Role in Understanding Neurodegenerative Disorders

STZ is employed to understand the mechanisms behind neurodegenerative disorders. For example, intracerebroventricular administration of STZ has been shown to cause cognitive impairment, mimicking conditions such as Alzheimer's disease. The study of STZ's effects and potential treatments for induced cognitive impairments sheds light on possible therapeutic pathways for neurodegenerative diseases (Naghizadeh et al., 2013).

Ecological Impact

Beyond its medical and experimental applications, the ecological impact of antibiotics like streptomycin, often used in agriculture, is studied to understand the resistance gene abundance in environments such as apple orchards. This research is essential to assess the long-term consequences of antibiotic use in agriculture and its potential impact on microbial ecosystems (Duffy, Holliger & Walsh, 2014).

properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O8.2C21H39N7O12.3H2O4S/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t7-,8-,15-,21-,22-;2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m000.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMGIEQMCLPPPH-OWWKMAFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H107ClN16O44S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1936.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Streptocyclin

CAS RN

8069-81-6
Record name Streptocycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008069816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
257
Citations
R Pooja - Phytochemistry, 2019 - thepharmajournal.com
Ralstonia solanacearum is a devastating plant pathogen known to cause bacterial wilt in chili plants, leading to significant yield losses and economic implications for chili growers. In …
Number of citations: 0 www.thepharmajournal.com
SV Armarkar, PB Chikte - Journal of Plant Disease Sciences, 2008 - indianjournals.com
… ie 9.51 % dry mycelial weight reduction recorded in streptocyclin (200 ppm) followed by methyl … The results of the present finding suggested that streptocyclin an antibiotic can be used in …
Number of citations: 4 www.indianjournals.com
S Behera, P Sial, KS Pradhan - Journal of Soils and Crops, 2018 - cabdirect.org
… 0.2 per cent Metalaxyl mancozeb + 0.015 per cent streptocyclin (5.67 and 79.09 respectively) … per cent Metalaxyl Mancozeb + 0.015 per cent streptocyclin followed by T. viride recording …
Number of citations: 0 www.cabdirect.org
BM Rout, AK Bhatia, S Kajla, AK Poonia… - Int. J. Curr. Microbiol …, 2020 - academia.edu
… The findings showed that the surface sterilization with 0.2% Bavistin + 0.4% streptocyclin for 45 minutes followed by 0.1% HgCl2 treatment for 55 seconds was optimum for in vitro …
Number of citations: 1 www.academia.edu
B Vezina, BHA Rehm, AT Smith - BMC …, 2020 - bmcmicrobiol.biomedcentral.com
… including streptocyclin, akalicyclin, krulwicyclin, bacillocyclin and venezuelacyclin (Fig. S1). … Family ii were composed of the paracyclicin, akalicyclin, streptocyclin, butyrivibriocin AR10, …
Number of citations: 23 bmcmicrobiol.biomedcentral.com
D Kumar, SN Ojha, CB Meena, Y Kanojia - researchgate.net
… The maximum gain in knowledge was in use of streptocyclin (46.51 MPS) followed by Control of boll worm (44.19 MPS), Bacterial disease (41.86 MPS) and minimum gain in knowledge …
Number of citations: 4 www.researchgate.net
P DHANDA, S KAJLA, P SIWACH - agribiop.com
… sterilization treatments from ST10-ST25 involved the treatment of explants with streptocyclin … when the explants were treated with 0.4% streptocyclin for 120 min along with 0.1% HgCl2 …
Number of citations: 0 agribiop.com
S WANKHADE, VU RAUT - researchgate.net
… + maleic hydrazide@ 2500ppm+ streptocyclin@ 500ppm recorded significantly minimum … maleic hydrazide and streptocyclin, which helped in controlling the black mould responsible …
Number of citations: 2 www.researchgate.net
D Sharma, A Chauhan - Indian Journal of Agronomy, 2021 - indianjournals.com
… Streptocyclin is a bactericide, enhances storage life by controlling bacterial diseases. … like mancozeb, carbendazim, and bactericide, ie streptocyclin, were applied in the field to check …
Number of citations: 2 www.indianjournals.com
KS Kavitha, S Satish - journal of pharmacy research, 2013 - Elsevier
… Antibiotic gentamycin, tetracycline and streptocyclin were used as positive reference against human and plant pathogenic bacteria respectively at their recommended dosages to …
Number of citations: 15 www.sciencedirect.com

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